

chemical formula and properties of vanadyl oxalate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Oxalic acid, vanadium salt*

Cat. No.: *B085313*

[Get Quote](#)

Vanadyl Oxalate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of vanadyl oxalate, a versatile inorganic compound with significant applications in catalysis and biomedical research. This document details its chemical and physical properties, synthesis protocols, and its role in relevant biological pathways.

Chemical and Physical Properties

Vanadyl oxalate, also known as oxo(oxalato-O,O')vanadium, is a coordination complex containing vanadium in the +4 oxidation state.^[1] It typically exists as a blue crystalline powder and can be found in both anhydrous and hydrated forms.^{[2][3]} The presence of water molecules significantly influences its stability and properties.

Molecular Structure and Formula

The anhydrous form of vanadyl oxalate has the chemical formula VOOC_2O_4 .^[1] However, it is more commonly encountered in its hydrated states, such as the dihydrate ($\text{VOOC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) and the pentahydrate ($\text{VOOC}_2\text{O}_4 \cdot 5\text{H}_2\text{O}$).^{[2][3]} The molecular structure consists of a central vanadyl ion (VO^{2+}) chelated by an oxalate ligand ($\text{C}_2\text{O}_4^{2-}$).^[2] In the solid state, vanadyl oxalate can form binuclear complexes where two vanadium centers are bridged by an oxalate ligand.^{[1][4]}

Physicochemical Data

A summary of the key physicochemical properties of vanadyl oxalate is presented in the table below for easy comparison.

Property	Anhydrous Vanadyl Oxalate	Vanadyl Oxalate Pentahydrate	References
Chemical Formula	C_2O_5V	$VOC_2O_4 \cdot 5H_2O$	[1] [2] [5] [6]
Molecular Weight	154.96 g/mol	245.02 g/mol	[1] [2] [5] [6]
Appearance	-	Blue crystalline powder	[2] [3]
Melting Point	Decomposes > 100 °C	~100 °C (dehydrates)	[1]
Solubility	Slightly soluble in water	Soluble in water and dilute acids	[1] [3] [7]
Density	~1.8 g/cm ³	-	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of vanadyl oxalate are crucial for reproducible research. The following sections provide established protocols.

Synthesis of Vanadyl Oxalate

Vanadyl oxalate is most commonly synthesized through the reaction of vanadium pentoxide (V_2O_5) with oxalic acid ($H_2C_2O_4$).[\[1\]](#)[\[2\]](#)[\[7\]](#) Several variations of this method exist, including solid-state and aqueous approaches.

2.1.1. Direct Solid-State Synthesis

This method involves the direct reaction of the solid reactants at an elevated temperature.

- Reactants: Vanadium pentoxide (V_2O_5) and oxalic acid dihydrate ($H_2C_2O_4 \cdot 2H_2O$).

- Procedure:
 - Mix V_2O_5 and oxalic acid dihydrate in a mass ratio of 1:2.1–2.5.[2]
 - Heat the mixture in a reactor at a temperature between 100–200 °C for 30–60 minutes with constant stirring (100–200 rpm).[2][8]
 - The reaction is exothermic and results in a wet, blue-green solid.[2]
 - Dry the resulting solid at 60–120 °C to obtain the final vanadyl oxalate product.[2]
- Reaction: $V_2O_5 + 3H_2C_2O_4 \rightarrow 2VOC_2O_4 + 3H_2O + 2CO_2$ [2]

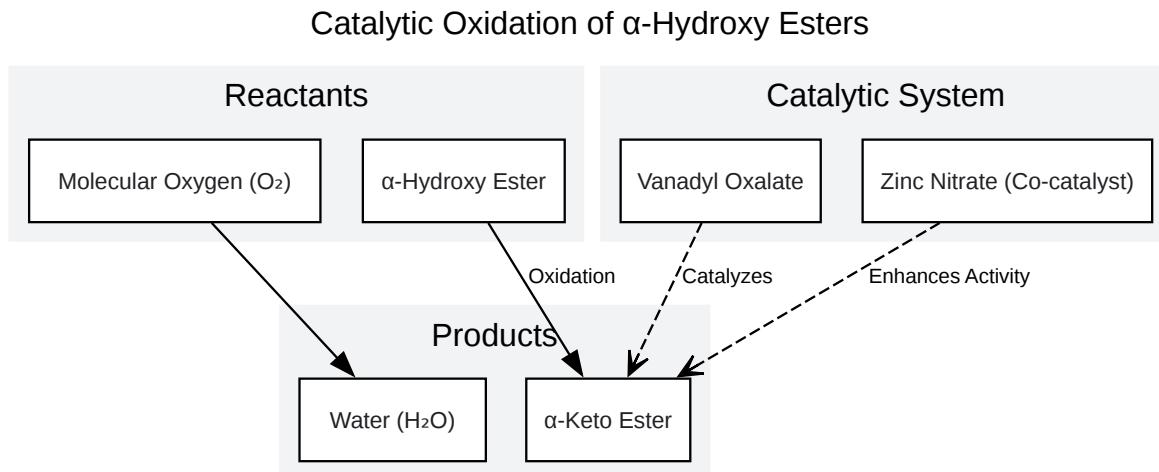
2.1.2. Acetic Acid Solvent System Synthesis

This method utilizes glacial acetic acid as a solvent to control the reaction and the hydration state of the product.

- Reactants: Vanadium pentoxide (V_2O_5), oxalic acid dihydrate ($H_2C_2O_4 \cdot 2H_2O$), and glacial acetic acid.
- Procedure for Vanadyl Oxalate Dihydrate:
 - React one mole of V_2O_5 with approximately three moles of oxalic acid dihydrate in glacial acetic acid.[7]
 - Heat the reaction mixture to a temperature between 100 °C and 120 °C for 1 to 2 hours.[7]
 - Cool the mixture to room temperature and filter to collect the solid product.[7]
 - Dry the product under vacuum at 80 °C.[7]
- Note: The water content in the acetic acid can be adjusted to produce other hydrated forms like the monohydrate and sesquihydrate.[7]

Characterization Techniques

Standard analytical techniques are employed to confirm the identity and purity of the synthesized vanadyl oxalate.


- Infrared (IR) Spectroscopy: Used to identify the characteristic vibrational frequencies of the V=O bond and the oxalate ligands. The monohydrate exhibits an absorption peak around 985 cm^{-1} , while the dihydrate shows a peak at $1,010\text{ cm}^{-1}$.[2][7]
- Thermogravimetric Analysis (TGA): Determines the thermal stability and hydration state of the compound by measuring weight loss upon heating. The pentahydrate shows dehydration below 150°C , followed by the decomposition of the oxalate ligand between $200\text{-}350^\circ\text{C}$.[1]
- Electron Paramagnetic Resonance (EPR) Spectroscopy: Confirms the +4 oxidation state of the vanadium center and provides information about its coordination environment.[5][9]

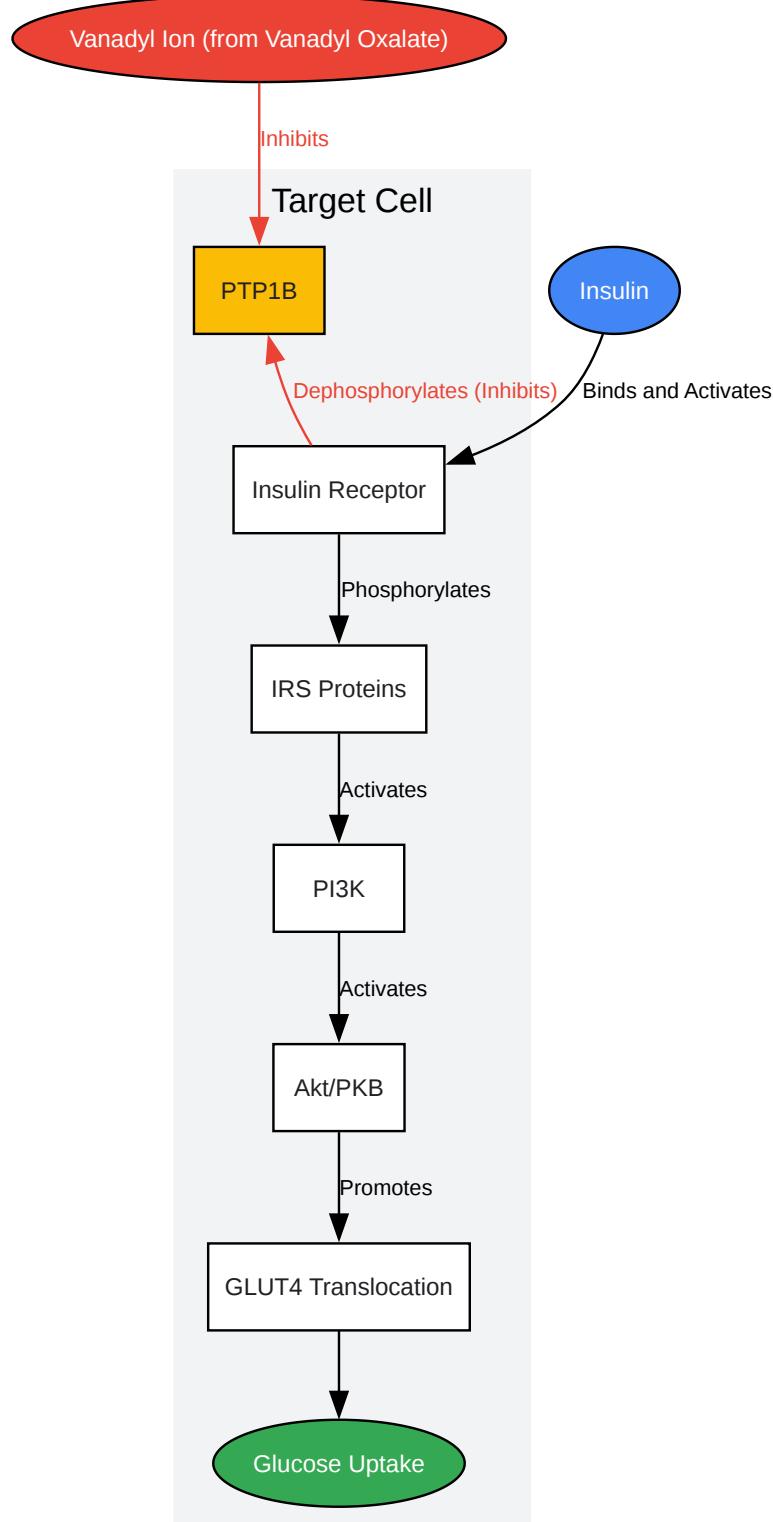
Applications in Research and Development

Vanadyl oxalate serves as a precursor in materials science and as a catalyst in organic synthesis.[1] Furthermore, its biological activities have garnered significant interest in the field of drug development.

Catalysis

Vanadyl oxalate is an effective catalyst for various oxidation reactions.[2] One notable application is the aerobic oxidation of α -hydroxy esters to α -keto esters, a key transformation in organic synthesis.

[Click to download full resolution via product page](#)


Caption: Catalytic cycle for the oxidation of α -hydroxy esters.

Biological Activity and Drug Development

Vanadium compounds, including vanadyl oxalate, have been investigated for their insulin-mimetic properties.[\[2\]](#)[\[10\]](#)[\[11\]](#) They are known to influence key components of the insulin signaling pathway, primarily through the inhibition of protein tyrosine phosphatases (PTPs).[\[11\]](#)[\[12\]](#)

The binding of vanadyl ions to serum proteins like transferrin and albumin is a crucial aspect of their biological transport and activity.[\[13\]](#) The oxalate ligand can enhance the solubility and reactivity of the vanadyl ion in biological systems.[\[1\]](#)

Simplified Insulin Signaling and Vanadyl Oxalate Interaction

[Click to download full resolution via product page](#)

Caption: Interaction of vanadyl ions with the insulin signaling pathway.

The diagram above illustrates how insulin binding to its receptor triggers a phosphorylation cascade leading to glucose uptake. Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator by dephosphorylating the insulin receptor. Vanadyl ions, derived from compounds like vanadyl oxalate, can inhibit PTP1B, thereby enhancing and prolonging the insulin signal. This mechanism is a key area of research for the development of new anti-diabetic drugs.[11][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Vanadyl oxalate (EVT-1486415) | 15500-04-6 [evitachem.com]
- 2. Vanadyl oxalate | 15500-04-6 | Benchchem [benchchem.com]
- 3. Vanadyl oxalate [yxzw.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Vanadyl oxalate | C2H2O5V | CID 91886452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3689515A - Vanadyl oxalate compounds and process for producing same - Google Patents [patents.google.com]
- 8. CN104974028A - Preparation method of solid vanadyl oxalate - Google Patents [patents.google.com]
- 9. Anisotropic broadening of the hyperfine lines in the E.S.R. spectrum of the vanadyl oxalate ion - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 10. ueaepprints.uea.ac.uk [ueaepprints.uea.ac.uk]
- 11. Vanadium compounds in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vanadium: Risks and possible benefits in the light of a comprehensive overview of its pharmacotoxicological mechanisms and multi-applications with a summary of further research trends - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical formula and properties of vanadyl oxalate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085313#chemical-formula-and-properties-of-vanadyl-oxalate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com